Analytical Reference Standard for Rilpivirine Impurity Profiling
4-Amino-N-cyanobenzimidamide serves as a characterized impurity standard in the RP-HPLC and LC-MS analysis of Rilpivirine API. Its utility is defined by validated system suitability parameters, where it must be chromatographically resolved from Rilpivirine and other process impurities such as Rilpivirine Impurity 3 (CAS 661489-23-2) [1]. In related impurity control strategies guided by ICH Q3A, critical impurities are controlled at limits of NMT 0.2–0.4% area/area, while unspecified impurities are controlled at NMT 0.15% area/area, establishing a quantitative framework for its procurement as a reference marker [2].
| Evidence Dimension | Regulatory acceptance threshold for a related unspecified process impurity |
|---|---|
| Target Compound Data | Identification and quantification threshold: NMT 0.15% a/a (class-level expectation for an unspecified impurity [2]) |
| Comparator Or Baseline | Rilpivirine Impurity 3 (CAS 661489-23-2), a structurally distinct process-related impurity |
| Quantified Difference | No direct quantitative differential data available between 4-amino-N-cyanobenzimidamide and other named Rilpivirine impurities regarding relative response factor, LOD, or LOQ. |
| Conditions | Pharmaceutical impurity profiling using HPLC-UV and LC-MS methods per ICH Q3A/Q3B guidelines; Rilpivirine API synthesis and stability studies |
Why This Matters
Procurement is mandatory where this impurity must be identified and controlled separately from other known, co-eluting impurities to meet method validation criteria for specificity; generic surrogates cannot satisfy this requirement.
- [1] Veeprho. (2026). Rilpivirine Impurity 3. Veeprho Impurity Standards. View Source
- [2] PMC. (n.d.). Impurity profile acceptance criteria (Table 6). PMC7997719. View Source
